N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring substituted with an ethyl group and a carboxamide functional group, making it a potential candidate for pharmaceutical applications. Its structural complexity allows for various interactions with biological targets, particularly in the realm of drug discovery.
The compound has been investigated in various studies focusing on its synthesis and potential applications, particularly in medicinal chemistry. Research articles have explored its synthesis methods, biological activity, and possible therapeutic uses, especially against diseases like malaria and cancer .
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide can be classified as:
The synthesis of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide typically involves several key steps:
For instance, one study outlines a three-step process involving reductive amination followed by acylation and final deprotection to synthesize related compounds efficiently .
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as thin-layer chromatography and NMR spectroscopy are commonly employed for monitoring the progress and confirming the structure of synthesized compounds .
Key structural data include:
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, which allows it to engage in multiple reaction pathways relevant for drug development .
The mechanism of action for N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide is primarily linked to its interactions with biological targets such as enzymes or receptors:
Studies have reported that modifications in the piperidine structure can significantly enhance its potency against targeted biological pathways, indicating a structure-activity relationship that is critical for optimizing its therapeutic effects .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structural integrity and purity after synthesis .
N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide has potential applications in several scientific fields:
Research continues into optimizing this compound's efficacy and reducing side effects through structural modifications and novel formulations .
Piperidine rings represent one of the most privileged heterocyclic scaffolds in drug design, featured in approximately 20% of commercially available small-molecule pharmaceuticals. This saturated six-membered nitrogen-containing ring provides exceptional structural versatility, contributing to enhanced bioavailability, target binding affinity, and metabolic stability. The compound N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide (CAS: 1284781-17-4; C₁₃H₂₅N₃O) exemplifies this molecular framework, integrating dual piperidine units with a flexible carboxamide linker [1]. Its structural architecture enables diverse interactions with biological targets—particularly within the central nervous system, oncology, and infectious disease therapeutics. The molecule's defined stereochemistry, basic nitrogen atoms (pKₐ ~10-11), and hydrogen-bonding capacity (donors: 2; acceptors: 6) make it a compelling template for rational drug design [2] [5].
Table 1: Molecular Characteristics of N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide
Property | Value |
---|---|
CAS Registry Number | 1284781-17-4 |
Molecular Formula | C₁₃H₂₅N₃O |
Molecular Weight | 239.36 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
logP (Predicted) | 1.8 - 2.4 |
Synonyms | DA-00863; AKOS005971296; SCHEMBL19010582 |
Piperidine-based compounds demonstrate exceptional pharmacological adaptability, serving as core structures for kinase inhibitors, receptor modulators, and enzyme antagonists. The N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide scaffold is strategically incorporated into complex molecules targeting high-mortality diseases. For example, ChemDiv's screening compound L339-0369—featuring this motif linked to a quinoline system—inhibits protein-protein interactions (PPIs) in cardiovascular and hemic/lymphatic disorders [2]. Similarly, F345-1872 leverages the scaffold as a PPI modulator through its 4-[2-oxo-2-(piperidin-1-yl)ethyl]piperidine-1-carboxamide subunit [4]. These applications exploit the scaffold’s three-dimensional flexibility to engage deep hydrophobic pockets and its tertiary nitrogen for cationic interactions with aspartate or glutamate residues in target proteins. Computational analyses of analogous structures indicate favorable ADME profiles, with moderate logP values (1.8–3.8) balancing membrane permeability and aqueous solubility [2] [4] [5].
The piperidine-4-carboxamide group confers critical conformational and electronic properties essential for target engagement:
Table 2: Functional Group Contributions in Piperidine-4-Carboxamide Derivatives
Functional Group | Role in Bioactivity | Example Compound |
---|---|---|
Piperidine-4-carboxamide core | Hydrogen bonding; conformational stability | N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide [1] |
Quinoline-linked carboxamide | π-Stacking; hydrophobic cavity penetration | L339-0369 [2] |
4-[2-Oxo-2-(piperidinyl)ethyl] | Enhanced rigidity; PPI modulation | F345-1872 [4] |
Adamantane-carboxamide | Lipophilicity enhancement; membrane traversal | N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide [8] |
Piperidine therapeutics have evolved from simple alkaloid mimics to engineered polycyclic agents with multi-target profiles. Early applications featured piperidine as a morphine substructure (1920s–1940s), followed by its integration into antipsychotics (e.g., haloperidol, 1958) and antihistamines (e.g., mepyramine, 1940s). The 1990s saw piperidine-4-carboxamides emerge as protease inhibitors for HIV, capitalizing on carboxamide–aspartate interactions. Contemporary developments focus on multikinase inhibitors incorporating the N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide backbone. For instance, derivatives like N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide inhibit VEGFR-2, ERK-2, and Abl-1 simultaneously—addressing compensatory pathway activation in resistant cancers [5]. Patent landscapes reveal expanding claims for piperidine carboxamides in antibacterials (e.g., bicyclic nitrogen-containing heterocycles targeting DNA gyrase) and CNS agents, underscoring their therapeutic versatility [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7